Copper(II) sulfate hydrate

概述

描述

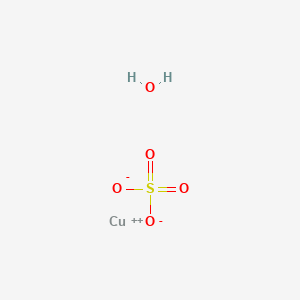

Copper(II) sulfate hydrate, also known as copper(II) sulfate monohydrate, is an inorganic compound with the chemical formula CuSO₄·H₂O. It is a blue crystalline solid that is highly soluble in water. This compound is widely used in various fields, including agriculture, chemistry, and medicine, due to its versatile properties.

准备方法

Synthetic Routes and Reaction Conditions: Copper(II) sulfate hydrate can be synthesized by reacting cupric oxide (CuO) or cupric carbonate (CuCO₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving the cupric oxide or carbonate in sulfuric acid, followed by crystallization to obtain the monohydrate form .

Industrial Production Methods: In industrial settings, cupric sulfate monohydrate is produced by treating copper metal with hot, concentrated sulfuric acid. The resulting solution is then cooled to crystallize the monohydrate form. This method ensures high purity and large-scale production .

化学反应分析

Types of Reactions: Copper(II) sulfate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Cupric sulfate can act as an oxidizing agent, accepting electrons from other substances.

Substitution Reactions: It can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Cupric sulfate reacts with reducing agents like zinc or iron to form elemental copper.

Substitution: It reacts with sodium hydroxide to form cupric hydroxide and sodium sulfate.

Major Products:

Oxidation: Elemental copper (Cu)

Substitution: Cupric hydroxide (Cu(OH)₂) and sodium sulfate (Na₂SO₄).

科学研究应用

Agricultural Applications

Copper(II) sulfate hydrate is widely used in agriculture due to its antifungal and antimicrobial properties.

Fungicide and Herbicide

- Bordeaux Mixture : A combination of copper sulfate and lime, used to control fungal diseases in crops such as grapes, melons, and other berries. It effectively prevents downy mildew and other fungal infections .

- Soil Treatment : It is applied to correct copper deficiencies in soil, enhancing crop yield and quality. This is particularly important in areas where soil copper levels are low .

| Application Type | Crop/Use Case | Effectiveness |

|---|---|---|

| Fungicide | Grapes | Controls downy mildew |

| Herbicide | Various crops | Reduces weed growth |

| Soil Treatment | General agriculture | Increases yield through nutrient correction |

Industrial Applications

This compound has numerous industrial applications due to its chemical properties.

Textile Industry

- Dyeing Agent : Used as a mordant in the dyeing process to enhance the color uptake of dyes on fabrics .

- Printing : Serves as an additive in inks and pastes to improve adhesion and prevent insect damage to paper products .

Water Treatment

- Algaecide : Effective in controlling algae blooms in water bodies, thereby improving water quality .

- Aquarium Treatment : Used to treat parasitic infections in fish and control snail populations .

| Industrial Use | Function |

|---|---|

| Textile Dyeing | Enhances dye uptake |

| Water Treatment | Algaecide and parasite control |

Analytical Applications

This compound is utilized as a reagent in various chemical analyses.

Chemical Testing

- Reducing Sugars : Used in Fehling's and Benedict's solutions for detecting reducing sugars by reducing Cu²⁺ to Cu⁺, forming a red precipitate .

- Protein Testing : In Biuret reagent, it reacts with proteins to produce a color change, indicating protein presence .

| Analytical Method | Application |

|---|---|

| Fehling's Solution | Detects reducing sugars |

| Biuret Test | Tests for proteins |

Niche Applications

This compound finds use in several niche applications across different fields.

Art and Etching

- Art Installations : Used by artists for creating crystal formations in installations (e.g., Roger Hiorns' Seizure) .

- Etching Agent : Employed in printmaking for etching designs into metal plates .

Electronics

- Electrodeposition : Utilized in copper plating processes within the electronics industry, providing a conductive layer on components .

| Niche Use | Description |

|---|---|

| Art Installations | Creates crystal formations |

| Electronics | Copper plating for components |

Case Studies

-

Agricultural Use Case :

- In vineyards, the application of Bordeaux mixture containing copper sulfate has significantly reduced the incidence of fungal diseases, leading to higher grape yields and improved wine quality.

-

Water Treatment Case Study :

- A study conducted on a lake affected by eutrophication demonstrated that the application of copper sulfate effectively reduced algal blooms, restoring aquatic life balance.

作用机制

Cupric sulfate exerts its effects primarily through its ability to interact with biological molecules. It acts as a catalyst in various biochemical reactions, facilitating electron transfer processes. In biological systems, cupric sulfate can bind to proteins and enzymes, altering their structure and function. This interaction is crucial for its role as a fungicide and bactericide .

相似化合物的比较

Cupric sulfate pentahydrate (CuSO₄·5H₂O): This is the most common form of cupric sulfate, known for its bright blue crystals.

Cupric acetate monohydrate (Cu(C₂H₃O₂)₂·H₂O): Another copper compound used in various applications.

Cupric chloride dihydrate (CuCl₂·2H₂O): Used in dyeing and printing textiles.

Uniqueness: Copper(II) sulfate hydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Compared to its pentahydrate counterpart, the monohydrate form is less common but still valuable in specific applications where lower water content is desired .

生物活性

Copper(II) sulfate hydrate, commonly represented as CuSO₄·5H₂O, is an inorganic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial properties, toxicity, and potential applications in various fields, supported by case studies and research findings.

Antibacterial Properties

Mechanism of Action

Copper ions (Cu²⁺) released from this compound exhibit significant antibacterial activity. The mechanisms include:

- Inactivation of Enzymatic Pathways : Copper ions disrupt critical metabolic processes in bacteria.

- Formation of Reactive Oxygen Species (ROS) : These species can damage cellular components, leading to cell death.

- Protein Precipitation and Cell Wall Modification : Copper ions can precipitate proteins and alter the structure of bacterial cell walls, impairing their integrity and function.

- Nucleic Acid Synthesis Disruption : Copper interferes with DNA and RNA synthesis, further inhibiting bacterial growth .

Case Studies and Findings

A study published in 2016 demonstrated that copper sulfate has a significant bactericidal effect against multi-drug resistant pathogens. The minimum inhibitory concentrations (MICs) ranged from 100 to 200 µg/ml for various isolates, with a minimum bactericidal concentration (MBC) of 1600 µg/ml effectively inhibiting growth in 80% of tested strains . Notably, Staphylococcus aureus and Proteus vulgaris were highly susceptible, showing an MBC/MIC ratio of 1.

Toxicological Profile

Acute Toxicity

this compound is classified as a potent emetic. Acute toxicity studies indicate that ingestion can lead to symptoms such as nausea, vomiting, and gastrointestinal distress. The acute oral LD50 values suggest moderate toxicity, while dermal exposure shows minimal risk under normal conditions .

| Exposure Route | LD50 Value | Observed Effects |

|---|---|---|

| Oral | ~300 mg/kg | Nausea, vomiting |

| Dermal | >2000 mg/kg | Minimal irritation |

| Inhalation | Not classified due to insufficient data |

Specific Target Organ Toxicity

Research indicates that while copper sulfate can cause irritation to the eyes and skin upon direct contact, it does not exhibit specific target organ toxicity at non-lethal doses. Eye irritation studies have shown significant effects such as corneal opacity and conjunctival redness .

Applications in Agriculture and Medicine

This compound is widely used in agriculture as a fungicide and algicide. Its ability to inhibit microbial growth makes it valuable in controlling plant diseases. In medicine, it is utilized as an antidote for phosphorus poisoning due to its emetic properties .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

属性

IUPAC Name |

copper;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLGTUKGYURDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058284 | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-54-2, 23254-43-5 | |

| Record name | Cupric sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Copper Sulfate Monohydrate influence its dehydration behavior?

A: The structure of Copper Sulfate Monohydrate plays a significant role in its dehydration behavior. Crystalline Copper Sulfate Monohydrate exhibits a more ordered structure, leading to a lower degree of exchange with water molecules during dehydration compared to the amorphous form []. This difference arises from the increased surface area and disordered structure of amorphous Copper Sulfate Monohydrate, which allows for a greater degree of interaction with water molecules.

Q2: Can Copper Sulfate Monohydrate be used for sensing applications?

A: Yes, Copper Sulfate Monohydrate's dehydration behavior can be exploited for sensing applications. Research has demonstrated the use of integrated terahertz whispering gallery mode resonators (THz-WGMR) coated with Copper Sulfate Monohydrate for detecting water molecules []. As the Copper Sulfate Monohydrate dehydrates, the resonance frequency of the THz-WGMR shifts, enabling the detection of different hydration states of Copper Sulfate (CuSO4·xH2O, where x = 5, 3, 1).

Q3: How does the bioavailability of Copper Sulfate Monohydrate compare to other copper sources?

A: Studies have investigated the relative bioavailability of copper in Copper Sulfate Monohydrate compared to Tribasic Copper Chloride (TBCC) in laying hens []. The research measured copper concentrations in egg yolk and feathers, revealing that while both sources increased copper levels, feathers showed higher concentrations with Copper Sulfate Monohydrate. This suggests potential differences in absorption and distribution between the two copper sources.

Q4: Can Copper Sulfate Monohydrate be utilized in chemical heat storage applications?

A: Research indicates that Copper Sulfate Monohydrate shows potential for low-temperature chemical heat storage applications []. The hydration reaction of Copper Sulfate Monohydrate, driven by moist air flow, exhibits feasible reaction rates at temperatures around 40°C and high humidity. This characteristic allows for the absorption and storage of heat, which can be released during the dehydration process.

Q5: How does Copper Sulfate Monohydrate interact with light at the nanoscale?

A: Copper Sulfate Monohydrate exhibits interesting optical properties in the presence of plasmonic nanostructures. Studies have shown that plasmonic nanodisk substrates can strongly couple with vibrational modes of Copper Sulfate Monohydrate thin films []. This strong coupling arises from the plasmonic near-fields generated by the nanodisks, leading to Rabi splitting, a phenomenon observed in systems where light and matter interact strongly. Notably, the broad resonance of the plasmonic system enables simultaneous coupling with multiple vibrational modes of water molecules within the Copper Sulfate Monohydrate thin film.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。